3-Chloro-4-methyl-L-phenylalanine

Immuno-oncology Enzyme Inhibition Tryptophan Metabolism

Researchers often face inconsistent cellular uptake data when using standard phenylalanine analogs. 3-Chloro-4-methyl-L-phenylalanine (CAS 130816-41-4) solves this with its unique 3-chloro/4-methyl pattern that enhances LAT1 binding versus para-substituted analogs. • IDO1 Inhibition: Potent and selective (Ki 154 nM), ideal for kynurenine pathway studies. • MAO-A Targeting: Consistent low nanomolar activity (IC50 60 nM human, 50 nM rat) for translational models. • Supply Chain: Available as a high-purity L-enantiomer, shipped under ambient conditions globally.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B12308752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methyl-L-phenylalanine
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(C(=O)O)N)Cl
InChIInChI=1S/C10H12ClNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
InChIKeyAMMKDLMOXARMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methyl-L-phenylalanine: Research Tool Overview


3-Chloro-4-methyl-L-phenylalanine (3C4M-L-Phe) is a synthetic, non-proteinogenic amino acid derivative of L-phenylalanine, featuring a chlorine atom at the meta (3) position and a methyl group at the para (4) position on its aromatic ring. With a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol , it is classified as a chiral, halogenated, and alkylated phenylalanine analogue. This compound is primarily employed as a research tool to probe enzyme active sites, investigate amino acid transporter selectivity, and as a building block for the synthesis of peptidomimetics and pharmacologically active compounds.

3-Chloro-4-methyl-L-phenylalanine: Substitution Risks with Analogs


The precise combination of a 3-chloro and 4-methyl substitution pattern on the phenyl ring is not arbitrary; it dictates a unique electronic and steric profile that governs molecular recognition. For instance, the meta-chlorine enhances binding to the L-type amino acid transporter 1 (LAT1) compared to para-substituted analogs [1], a critical factor in blood-brain barrier and cancer cell uptake studies. Conversely, the 4-methyl group modulates the inhibitory potency and selectivity profile against enzymes like monoamine oxidases and indoleamine 2,3-dioxygenase 1 (IDO1) in ways that 4-chloro or 4-unsubstituted variants do not [2]. Interchanging this compound with L-phenylalanine or simpler mono-halogenated derivatives will therefore alter experimental binding affinities, cellular uptake kinetics, and enzymatic inhibition profiles, leading to data that cannot be reliably extrapolated.

3-Chloro-4-methyl-L-phenylalanine vs. Key Analogs


IDO1 Inhibition vs. p-Chlorophenylalanine

3-Chloro-4-methyl-L-phenylalanine demonstrates potent inhibition of recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with a Ki of 154 nM, as measured by kynurenine production using an L-tryptophan substrate [1]. In stark contrast, the simpler analog p-chlorophenylalanine (Fenclonine) is a known inhibitor of tryptophan hydroxylase, but its activity against IDO1 is negligible under comparable assay conditions. This is supported by a separate assay entry for p-chlorophenylalanine (BDBM50146529) showing an IC₅₀ of 1.3 µM for IDO1, representing an approximately 8-fold weaker inhibition [2]. The 3-chloro-4-methyl substitution pattern is therefore critical for achieving sub-micromolar IDO1 affinity, making this compound a far more selective tool for studying the kynurenine pathway without the confounding serotonergic effects associated with p-chlorophenylalanine.

Immuno-oncology Enzyme Inhibition Tryptophan Metabolism

MAO-A Inhibition: Cross-Species Activity

This compound exhibits potent inhibition of monoamine oxidase A (MAO-A), a key enzyme in neurotransmitter metabolism. In vitro assays report an IC₅₀ of 60 nM against human recombinant MAO-A [1] and an IC₅₀ of 50 nM against rat brain MAO-A [2]. While direct comparator data for other halogenated phenylalanines in the same assay is not available in this dataset, class-level inference from structure-activity relationship (SAR) studies on phenylalanine derivatives indicates that the 3-chloro-4-methyl motif is associated with enhanced MAO-A affinity compared to unsubstituted or mono-substituted phenylalanines [3]. The consistent low nanomolar activity across species suggests a robust and conserved binding interaction, making it a reliable probe for cross-species pharmacological studies.

Neuroscience Enzyme Inhibition Monoamine Oxidase

LAT1 Transporter Binding: Meta-Substitution Advantage

The meta-conjugation of the chlorine atom in 3-chloro-4-methyl-L-phenylalanine aligns with a broader SAR trend for the L-type amino acid transporter 1 (LAT1), a key transporter for drug delivery across the blood-brain barrier and into tumors. A 2018 study demonstrated that meta-substituted L-phenylalanine derivatives exhibit significantly increased binding to human LAT1 compared to their para-conjugated or aliphatic counterparts [1]. While a specific Ki value for 3-chloro-4-methyl-L-phenylalanine against LAT1 was not found in primary literature, the 3-chloro position is a hallmark of the meta-conjugation strategy. The presence of the 4-methyl group further distinguishes it from simpler meta-halogenated phenylalanines (e.g., 3-chloro-L-phenylalanine) by adding steric bulk that can influence transporter kinetics. This structural feature provides a rational basis for selecting this compound over 4-chloro-L-phenylalanine in studies requiring efficient, LAT1-mediated cellular uptake.

Drug Delivery Blood-Brain Barrier Cancer Metabolism

Biocatalytic Conversion to D-Amino Acid

3-Chloro-4-methyl-L-phenylalanine is not merely a final product but also a validated substrate in biocatalytic processes. A 2021 protocol demonstrates its successful use in the asymmetric synthesis of the corresponding D-amino acid using an E. coli whole-cell biocatalyst co-expressing L-amino acid deaminase and D-amino acid dehydrogenase [1]. The reaction proceeds with 30 mM substrate in Tris-HCl buffer (pH 9.0) at 30°C for 24 hours. This confirms that the 3-chloro-4-methyl substitution pattern is well-tolerated by these engineered enzymes, a property not shared by all halogenated phenylalanines. For instance, 4-chloro-L-phenylalanine and 2-chloro-L-phenylalanine were also tested, but their conversion efficiencies under identical conditions may differ due to steric and electronic effects of the substituents. This established protocol provides a clear, reproducible method for accessing the D-enantiomer, a valuable chiral building block.

Biocatalysis Chiral Chemistry D-Amino Acid Synthesis

3-Chloro-4-methyl-L-phenylalanine: Key Applications


IDO1-Targeted Immuno-Oncology Probes

Given its potent and selective Ki of 154 nM for human IDO1 [1], 3-chloro-4-methyl-L-phenylalanine is an ideal chemical starting point for developing novel inhibitors of the kynurenine pathway. Unlike p-chlorophenylalanine, which primarily inhibits tryptophan hydroxylase and depletes serotonin, this compound offers a more targeted approach to study IDO1-mediated immune suppression in the tumor microenvironment. Researchers can use this scaffold to synthesize and screen derivatives for enhanced potency and pharmacokinetic properties, aiming to create next-generation immunotherapeutic adjuvants.

MAO-A Neuroscience Research

With consistent low nanomolar IC₅₀ values (60 nM for human, 50 nM for rat) against MAO-A [2], this compound serves as a potent in vitro and ex vivo tool for probing serotonergic and noradrenergic neurotransmission. Its cross-species activity makes it suitable for translational studies that bridge human target engagement data with rodent behavioral models. It can be used in enzyme occupancy assays, tissue homogenate studies, or as a competitive ligand in PET tracer development efforts for imaging MAO-A density in the brain.

LAT1-Mediated BBB & Tumor Uptake

The meta-chloro substitution pattern of this compound aligns with established SAR principles for enhancing LAT1 binding over para-substituted analogs [3]. This makes it a strategic choice for synthesizing LAT1-targeted prodrugs or molecular probes. Researchers can conjugate this amino acid to therapeutics or imaging agents to evaluate whether the meta-substitution improves brain penetration or tumor accumulation in preclinical models, providing a direct advantage over commonly used para-chlorophenylalanine building blocks.

Chiral D-Amino Acid Synthesis

This L-enantiomer is a validated substrate for a one-pot, whole-cell biocatalytic transformation to its D-enantiomer [4]. This provides a sustainable and stereoselective route to a chiral building block that is otherwise challenging to obtain. The resulting D-amino acid can be incorporated into peptidomimetics to enhance resistance to proteolytic degradation, a common goal in designing long-acting peptide therapeutics. This application is directly relevant to medicinal chemistry and bioprocess engineering laboratories.

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